2-(Pentyloxy)propanoyl chloride
Description
2-(Pentyloxy)propanoyl chloride is an acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a pentyloxy (-O-C₅H₁₁) group. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used to form esters, amides, or ketones via nucleophilic substitution. The pentyloxy group confers moderate hydrophobicity, influencing solubility and reactivity compared to simpler acyl chlorides.
Properties
CAS No. |
104632-02-2 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
2-pentoxypropanoyl chloride |
InChI |
InChI=1S/C8H15ClO2/c1-3-4-5-6-11-7(2)8(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
OVZBWQFIWHRJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities among 2-(pentyloxy)propanoyl chloride and related compounds:
Reactivity and Stability
- Steric Effects: Bulky substituents (e.g., biphenyl or tert-butyl groups) reduce reactivity by hindering nucleophilic attack at the carbonyl carbon. For example, 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride may exhibit slower reaction kinetics compared to this compound due to its steric bulk.
- Electronic Effects : Electron-donating groups (e.g., alkoxy) slightly deactivate the carbonyl, while aryl groups (e.g., biphenyl) may stabilize intermediates via resonance .
- Unexpected Byproducts: highlights that reactions involving thionyl chloride can yield redox byproducts (e.g., diphenoquinones) under oxidative conditions, suggesting that synthesis protocols must be carefully optimized to avoid side reactions .
Solubility and Physical Properties
- Hydrophobicity: The pentyloxy chain in this compound enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to simpler acyl chlorides like propanoyl chloride (CAS 79-03-8), which is more polar and volatile .
- Aromatic Derivatives: Compounds with biphenyl or tert-butylphenoxy groups (e.g., ) are highly lipophilic, making them suitable for applications requiring non-aqueous conditions.
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